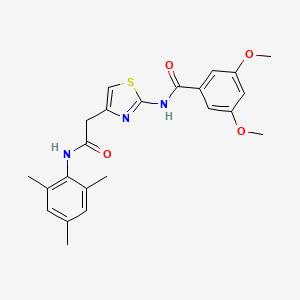
N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thiazole, a heterocyclic compound that has been studied for its various medicinal properties . Thiazole derivatives have been synthesized and studied for their antimicrobial and anticancer activities .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar thiazole derivatives have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
Molecular Structure Analysis
The molecular structure of similar thiazole derivatives has been confirmed by their physicochemical properties and spectroanalytical data, including NMR, IR, and elemental analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar thiazole derivatives have been confirmed by their physicochemical properties and spectroanalytical data .
Scientific Research Applications
Antitumor Agents
- N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide and its derivatives are being researched as potential hypoxia-selective antitumor agents. These compounds are of interest due to their selective toxicity for hypoxic cells, a common feature of tumor microenvironments (Palmer et al., 1996).
Antimicrobial and Antifungal Agents
- A study synthesizing novel thiazole derivatives incorporating this compound showed potential antimicrobial activities. This suggests potential applications in treating bacterial and fungal infections (Khidre & Radini, 2021).
Corrosion Inhibition
- Research on benzothiazole derivatives, related to N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide, demonstrated their effectiveness as corrosion inhibitors for carbon steel. This application is important in industrial settings to protect metals from corrosion (Hu et al., 2016).
Anticancer Evaluation
- Thiazolidin-4-one derivatives, which are structurally related to this compound, have been synthesized and evaluated for their anticancer properties. These derivatives showed significant activity against specific cancer cell lines, indicating potential for future cancer therapies (Deep et al., 2016).
Chemical Characterization and Theoretical Studies
- Detailed synthesis, spectroscopic, and structural characterizations of related compounds have been conducted. These studies are essential for understanding the chemical properties and potential applications of such compounds (Arslan et al., 2015).
Antiviral Activity
- Studies have been conducted on derivatives for potential antiviral activities. For example, certain compounds were synthesized and tested for their effectiveness against Tobacco mosaic virus, showcasing potential applications in combating viral infections (Luo et al., 2012).
Neurotropic and Psychotropic Agents
- Research into related compounds has suggested their potential as neuroleptics, indicating applications in the treatment of neurological and psychiatric disorders (Ueda et al., 1978).
Radioligand Development for PET Imaging
- Novel compounds have been synthesized and evaluated as radioligands for positron emission tomography (PET) imaging. This application is significant in medical imaging and diagnostics, particularly in brain studies (Fujinaga et al., 2012).
Future Directions
properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-13-6-14(2)21(15(3)7-13)25-20(27)10-17-12-31-23(24-17)26-22(28)16-8-18(29-4)11-19(9-16)30-5/h6-9,11-12H,10H2,1-5H3,(H,25,27)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANLQWPLELIVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

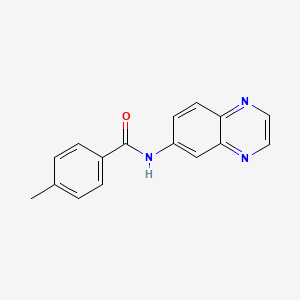
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2969370.png)
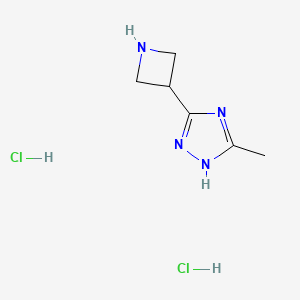
![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid](/img/structure/B2969375.png)
![N-(4-Propan-2-ylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2969377.png)
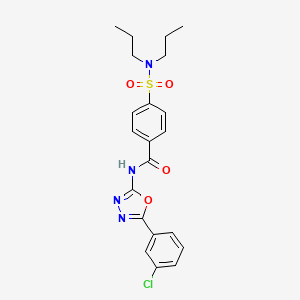

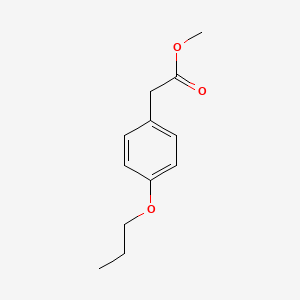
![2-((3,4-dimethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2969382.png)
![4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2969384.png)

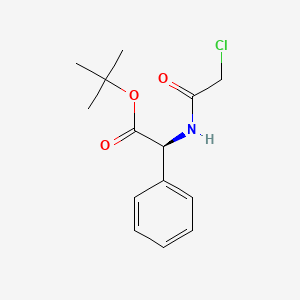
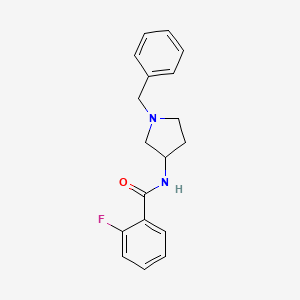
![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2969391.png)